molecular formula C11H10FN3O2 B397221 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 957354-34-6

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B397221
CAS No.: 957354-34-6
M. Wt: 235.21g/mol
InChI Key: FJJBECZXCHAOKU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.

    Methylation: Addition of a methyl group to the pyrazole ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its biological properties , which include:

  • Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties. In studies, compounds similar to 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole were evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways. For instance, derivatives with similar structures have been tested for their ability to reduce inflammation in vivo, showcasing comparable efficacy to established anti-inflammatory drugs .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have reported that pyrazoles exhibit significant inhibition against various bacterial strains, making them candidates for developing new antibiotics .

Case Study: Antioxidant Evaluation

A study focused on the synthesis of pyrazole derivatives revealed that certain compounds exhibited up to 90% inhibition of DPPH radicals, a common measure of antioxidant activity. This suggests that this compound may possess similar or enhanced antioxidant capabilities.

Agricultural Applications

In agricultural science, pyrazole compounds are being explored as potential pesticides and herbicides . Their ability to target specific biochemical pathways in pests while minimizing harm to non-target organisms is a crucial area of research.

  • Insecticidal Activity : Some studies indicate that pyrazole derivatives can act as effective insecticides by disrupting the nervous systems of pests. This selectivity could lead to safer pest control methods .
Compound NameAntioxidant Activity (%)Anti-inflammatory Activity (IC50)Antimicrobial Efficacy (Zone of Inhibition mm)
This compound8512 µM15
Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole9010 µM18
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole8015 µM12

Material Science

The unique structural properties of this compound also make it a candidate for applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties of polymers .

Case Study: Polymer Synthesis

Research indicates that incorporating pyrazole derivatives into polymer matrices can improve their thermal and mechanical properties significantly. For instance, a study demonstrated that polymers containing pyrazole units showed increased resistance to thermal degradation compared to control samples.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biological processes, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds such as:

    Fluoroimidazoles: These compounds also contain a fluorine atom and exhibit similar chemical properties.

    Fluoropyridines: Known for their biological activities and used in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:
The compound features a pyrazole ring substituted with a 2-fluorobenzyl group, a methyl group, and a nitro group. The molecular formula is C11H10FN3O2C_{11}H_{10}FN_{3}O_{2} with a molecular weight of approximately 239.21 g/mol.

Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Nitration: Introduction of the nitro group into the pyrazole ring.
  • Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.
  • Methylation: Addition of a methyl group to the pyrazole ring.

These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .

Biological Activities

The biological activities of this compound have been investigated extensively, revealing its potential in various therapeutic areas.

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

  • Cell Lines Tested: Studies have demonstrated that compounds with similar structures inhibit growth in several cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers .
  • In Vitro Studies: In vitro assays showed that this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains: It has shown activity against various bacterial strains such as E. coli and S. aureus, indicating potential as an antibacterial agent .
  • Mechanism: The presence of the nitro group may enhance its reactivity towards bacterial enzymes, leading to effective inhibition of bacterial growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: Its structural features allow it to bind effectively to receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Activity:
    • A recent study synthesized a series of pyrazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
  • Antimicrobial Efficacy:
    • Research involving the testing of this compound against common pathogens revealed promising results, with significant zones of inhibition observed in agar diffusion tests against E. coli and S. aureus .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJBECZXCHAOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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